N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a heterocyclic acetamide derivative featuring a fused pyrazolo-triazolo-pyrazine core and a 2,3-dihydro-1,4-benzodioxin moiety. Its structure combines a bicyclic benzodioxin group linked via an acetamide bridge to a polycyclic heteroaromatic system substituted with a 3,4-dimethylphenyl group.
The synthesis of such compounds typically involves multi-step reactions, including cyclocondensation of hydrazines with carbonyl derivatives (e.g., pyrazolo-triazolo-pyrazine precursors) and subsequent coupling with benzodioxin-containing acetamides under basic conditions . Characterization methods include $^1$H NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O4/c1-15-3-4-17(11-16(15)2)19-13-20-24-28-31(25(33)29(24)7-8-30(20)27-19)14-23(32)26-18-5-6-21-22(12-18)35-10-9-34-21/h3-8,11-13H,9-10,14H2,1-2H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJCXXVFZOXKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCCO6)C3=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide typically involves multiple steps, starting with the preparation of the benzodioxin ring and the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The benzodioxin substituent (target compound) increases molecular weight by ~94 g/mol compared to F833-0747, likely enhancing steric bulk and lipophilicity.
Benzodioxin-Linked Acetamides with Varied Heterocyclic Cores
Compounds with the 2,3-dihydro-1,4-benzodioxin-6-yl group but differing heterocyclic systems include:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ():
- Replaces the pyrazolo-triazolo-pyrazine core with a pyrazolo[1,5-a]pyrazine.
- Substituted with 3,4-dimethoxyphenyl instead of 3,4-dimethylphenyl.
- Molecular formula: C₂₆H₂₄N₄O₆ (mass: 488.49 g/mol).
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
- Features a triazole-thioacetamide group instead of the fused pyrazolo-triazolo-pyrazine.
- Molecular formula: C₁₉H₁₉N₇O₃S (mass: 425.47 g/mol).
Structural Implications :
- Methoxy vs. methyl substituents ( vs.
Pyrazolo-Triazolo-Pyrazine Derivatives with Diverse Substitutents
Synthetic routes and substituent effects are highlighted in several studies:
- Synthesis Methods: Analogous pyrazolo-triazolo-pyrazines are synthesized via cyclocondensation of hydrazines with oxazine precursors (e.g., 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile) under reflux with aromatic amines . Yield optimization (e.g., 75% for chlorophenyl-substituted derivatives) suggests sensitivity to steric and electronic effects of substituents .
- Antioxidant Derivatives: Compounds like N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide () incorporate phenolic antioxidant moieties. These derivatives demonstrate the adaptability of the core for functionalization with bioactive groups .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates a complex arrangement that contributes to its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antibacterial Activity : Preliminary studies suggest that related compounds with the benzodioxane structure show significant antibacterial properties against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections .
- Antifungal Activity : Some derivatives of benzodioxane compounds have demonstrated antifungal activity against pathogens like Aspergillus niger and Candida albicans, indicating a broad spectrum of antimicrobial effects .
Antibacterial Studies
A series of studies have evaluated the antibacterial efficacy of benzodioxane derivatives. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Bacillus subtilis | 4 µg/mL |
These results highlight the potential of benzodioxane derivatives as effective antibacterial agents.
Antifungal Studies
In antifungal assays, compounds derived from the benzodioxane framework were tested against several fungal strains:
| Compound | Target Fungus | MIC (µg/mL) |
|---|---|---|
| Compound D | Aspergillus flavus | 32 µg/mL |
| Compound E | Candida albicans | 16 µg/mL |
The results indicate that certain compounds exhibit potent antifungal properties comparable to established antifungal agents like fluconazole .
Case Studies
One notable study involved synthesizing various benzodioxane derivatives and evaluating their biological activities. The synthesized compounds were subjected to both antibacterial and antifungal tests using standard protocols. The study concluded that specific modifications in the benzodioxane structure significantly enhanced biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
